This compound can be sourced from various chemical databases and literature, including PubChem and scientific publications. It is classified under organic compounds, specifically as an amino acid derivative, and has been studied for its biological activities, including interactions with glycine receptors.
The synthesis of N-methyl-N-(pyridin-4-ylmethyl)glycine typically involves several steps:
Technical parameters such as temperature, reaction time, and solvent choice can significantly affect yield and purity. For instance, reactions are often conducted under reflux conditions to ensure complete conversion of starting materials.
The molecular structure of N-methyl-N-(pyridin-4-ylmethyl)glycine can be described as follows:
The compound exhibits both intra- and intermolecular hydrogen bonding due to the presence of the amino and carboxylic acid functional groups, contributing to its stability and solubility characteristics.
N-methyl-N-(pyridin-4-ylmethyl)glycine can participate in several chemical reactions:
These reactions are influenced by factors such as pH, temperature, and the presence of catalysts.
The mechanism of action for N-methyl-N-(pyridin-4-ylmethyl)glycine primarily involves its interaction with glycine receptors in the central nervous system. It acts as a modulator of neurotransmission by:
This modulation can affect various physiological processes, including pain perception and neuroprotection.
N-methyl-N-(pyridin-4-ylmethyl)glycine exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in biochemical research and drug development.
N-methyl-N-(pyridin-4-ylmethyl)glycine has several scientific applications:
The documented emergence of N-methyl-N-(pyridin-4-ylmethyl)glycine aligns with the broader exploration of pyridylalkylamino carboxylic acid derivatives during the late 2000s–2010s. Its inclusion in specialized chemical libraries (e.g., Sigma-Aldrich’s "collection of unique chemicals" [2] ) signifies its recognition as a valuable building block for early-stage discovery research. Unlike commercially abundant pyridine derivatives like nicotinamide (CHEBI:17154) [8], this compound occupies a niche space due to its unsymmetrical tertiary amine structure. This structural feature enables divergent synthetic applications: The carboxylic acid serves as a conjugation handle for amide coupling, the tertiary amine facilitates salt formation or quaternization, and the pyridine ring offers metallation or hydrogen bonding sites. Despite its commercial availability, analytical characterization data remains notably scarce, with suppliers explicitly stating they "do not collect analytical data for this product" [2] , reflecting its primary use as an intermediate rather than a fully profiled entity.
The synthetic routes to this scaffold likely involve nucleophilic displacement reactions, such as alkylation of N-methylglycine (sarcosine) with 4-(chloromethyl)pyridine hydrochloride—a precursor documented as N-methylpyridine-4-methylamine (CID 81436) [5]. Optimization challenges historically centered on controlling bis-alkylation byproducts and purification of the polar zwitterionic product. Its persistence in discovery chemistry highlights its utility in generating molecular diversity, particularly in constructing compound libraries targeting biologically relevant protein interfaces.
This compound’s significance extends beyond mere synthetic accessibility; it embodies a privileged substructure in designing pharmacologically active agents. The pyridin-4-ylmethyl moiety provides a rigid, heteroaromatic vector often associated with target engagement, particularly in enzyme inhibition:
K1 Capsule Biogenesis Inhibition: Derivatives structurally related to N-methyl-N-(pyridin-4-ylmethyl)glycine serve as precursors to advanced leads like ML333 (N-(pyridin-4-yl)benzo[d]thiazole-6-carboxamide). ML333 potently inhibits K1 capsule biogenesis in uropathogenic E. coli (UPEC)—a critical virulence factor—with an IC50 of 1.04 μM and >200-fold selectivity over mammalian cytotoxicity [3]. This underscores the scaffold’s utility in developing anti-virulence strategies against antibiotic-resistant pathogens.
Kinase Inhibition: The N-(pyridin-4-ylmethyl)aniline pharmacophore—structurally analogous to modifications of the glycine scaffold—features prominently in vascular endothelial growth factor receptor-2 (VEGFR-2/KDR) inhibitors. De novo design studies utilizing 3D-QSAR and molecular fragment replacement identified 44 N-(pyridin-4-ylmethyl)aniline derivatives as potent KDR inhibitors [7], validating this motif’s compatibility with kinase-targeted drug design. The pyridinylmethyl group facilitates critical hydrogen bonding and hydrophobic interactions within the ATP-binding cleft.
Table 2: Biologically Active Derivatives Leveraging the Core Scaffold
Biological Target | Derivative Structure | Key Activity | Source |
---|---|---|---|
UPEC K1 Capsule Biogenesis | N-(pyridin-4-yl)benzo[d]thiazole-6-carboxamide (ML333) | IC50 = 1.04 μM; Selective capsule inhibition [3] | NIH Molecular Libraries Program |
VEGFR-2/KDR Kinase | N-(pyridin-4-ylmethyl)aniline derivatives | Predictive 3D-QSAR models (CoMFA q²=0.671, r²=0.969) [7] | De novo design study |
The scaffold’s modularity enables diversification at multiple sites: Amide formation at the carboxylate, N-demethylation/realkylation, pyridine N-oxidation, or functionalization of the pyridine ring itself. This versatility facilitates lead optimization campaigns addressing potency, selectivity, and physicochemical parameters.
Despite its demonstrable utility, significant research gaps constrain the full exploitation of N-methyl-N-(pyridin-4-ylmethyl)glycine:
Target Deconvolution & Mechanism of Action: When incorporated into bioactive derivatives (e.g., ML333), the specific contributions of the N-methyl-N-(pyridinylmethyl)glycine moiety to target engagement remain poorly resolved. For ML333, while the entire molecule inhibits UPEC capsule formation, the precise molecular target(s) and whether the glycine fragment participates directly in binding are unknown [3]. Similar ambiguity exists for designed KDR inhibitors [7].
Synthetic Methodology & Analytical Characterization: Commercial supplies lack comprehensive analytical validation (e.g., NMR, elemental analysis, HPLC purity) [2] , hindering reproducibility in academic and industrial settings. Improved synthetic protocols—particularly catalytic methods for C–N bond formation avoiding over-alkylation—and rigorous characterization are essential for advancing this scaffold.
In Vivo Profiling & ADMET: No data within the provided sources addresses the pharmacokinetics, metabolic stability, or in vivo efficacy of compounds retaining the intact N-methyl-N-(pyridin-4-ylmethyl)glycine framework. Its zwitterionic nature suggests potential membrane permeability challenges, necessitating prodrug strategies or structural modifications for therapeutic applications beyond in vitro tool compounds.
Exploration of Untapped Biological Space: Current applications focus narrowly on antibacterial virulence and kinase inhibition. Its potential in other domains—neurology (given pyridine motifs in neuroactive agents), metalloenzyme modulation (via pyridine carboxylate chelation), or as a fragment for covalent inhibitor design—remains virtually unexplored.
Table 3: Critical Research Gaps and Recommended Actions
Knowledge Gap | Research Imperative | Potential Impact |
---|---|---|
Target Identification for Leads | Employ chemoproteomic pull-downs or resistance mutation mapping using ML333 analogs [3] | Validate target; Enable rational optimization |
Analytical & Synthetic Standards | Develop validated synthetic SOPs and publish full NMR/HRMS data | Enhance reproducibility across labs |
ADMET/PK Properties | Conduct rodent PK studies on lead derivatives; Assess passive permeability & efflux | Determine feasibility for therapeutic development |
Scope in Underexplored Target Classes | Screen compound libraries against GPCRs, ion channels, epigenetic regulators | Identify new therapeutic applications |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7